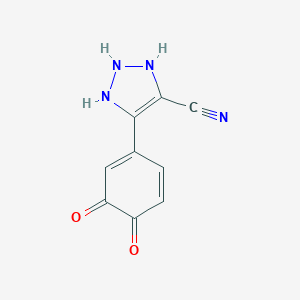
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a carbonitrile group and a 3,4-dihydroxyphenyl group. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Amines derived from the carbonitrile group.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dihydroxyphenyl group might contribute to the compound’s ability to form hydrogen bonds with biological molecules, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole-4-carbonitrile: Lacks the dihydroxyphenyl group, which might reduce its biological activity.
5-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole: Similar structure but without the carbonitrile group, potentially affecting its reactivity and applications.
Uniqueness
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both the carbonitrile and dihydroxyphenyl groups, which can confer distinct chemical and biological properties. This combination might enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
140674-79-9 |
|---|---|
Molekularformel |
C9H6N4O2 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
InChI-Schlüssel |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
Isomerische SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Kanonische SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Synonyme |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















